6-Fluorobenzofuran

Catalog No.
S3138475
CAS No.
24410-60-4
M.F
C8H5FO
M. Wt
136.125
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Fluorobenzofuran

CAS Number

24410-60-4

Product Name

6-Fluorobenzofuran

IUPAC Name

6-fluoro-1-benzofuran

Molecular Formula

C8H5FO

Molecular Weight

136.125

InChI

InChI=1S/C8H5FO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5H

InChI Key

MUNCFYFZUDHPAG-UHFFFAOYSA-N

SMILES

C1=CC(=CC2=C1C=CO2)F

solubility

not available

6-Fluorobenzofuran is a halogenated heterocyclic compound used as a strategic building block in medicinal chemistry and materials science. The benzofuran core is a common scaffold in many biologically active molecules, and the incorporation of a fluorine atom at the 6-position is a deliberate design choice to modulate key properties. [REFS-1, REFS-2] These modifications can influence metabolic stability, receptor binding affinity, and electronic characteristics, making this compound a valuable precursor for developing targeted therapeutics and advanced organic electronic materials. [REFS-2, REFS-3]

Substituting 6-Fluorobenzofuran with the parent benzofuran or other halogenated analogs (e.g., chloro- or bromo- derivatives) is often unviable in precisely controlled applications. The fluorine atom's unique combination of high electronegativity and small size exerts specific electronic and steric effects that are not replicated by other substituents. [1] This directly impacts molecular interactions, such as hydrogen bonding and dipole moments, which are critical for target binding affinity in drug discovery and for tuning the energy levels (HOMO/LUMO) in organic semiconductors. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, a key strategy in drug development to enhance pharmacokinetic profiles that cannot be achieved with unsubstituted or differently halogenated scaffolds. [REFS-2, REFS-3]

Enhanced Inhibitory Potency in Bioactive Molecules via 6-Fluoro Substitution

In the development of selective sirtuin 2 (SIRT2) inhibitors, the choice of substitution on the benzofuran core is critical for potency. A direct comparison between derivatives showed that a 6-fluoro substituted benzofuran compound (a sulfoxide derivative) exhibited an IC50 of 0.38 µM against SIRT2. The corresponding 6-methoxy substituted analog was significantly less potent, with an IC50 of 2.11 µM. [1] This demonstrates that the 6-fluoro group provides a more favorable interaction with the biological target compared to a 6-methoxy group.

Evidence DimensionSIRT2 Enzymatic Inhibition (IC50)
Target Compound Data0.38 µM (for a 6-fluoro benzofuran derivative)
Comparator Or Baseline6-Methoxybenzofuran derivative: 2.11 µM
Quantified DifferenceThe 6-fluoro derivative is approximately 5.6 times more potent.
ConditionsEnzymatic inhibition assay against human SIRT2.

For medicinal chemists, this data justifies the selection of the 6-fluoro scaffold over other substituted benzofurans to achieve higher potency in drug candidates targeting sirtuin enzymes.

Precursor Suitability: Key Intermediate for Potent Anticancer Agents

6-Fluorobenzofuran is identified as a key structural motif in patented inhibitors of Enhancer of Zeste Homolog 2 (EZH2), a target in oncology. For example, a compound incorporating the 6-fluorobenzofuran core demonstrated potent inhibition of wild-type EZH2 with an IC50 of 2.1 nM. [1] The patent literature prioritizes this specific fluorinated isomer as a necessary precursor for achieving high-affinity inhibition, distinguishing it from unsubstituted or alternatively substituted benzofurans for this therapeutic application.

Evidence DimensionEZH2 Enzymatic Inhibition (IC50)
Target Compound Data2.1 nM (for a final product derived from a 6-fluorobenzofuran precursor)
Comparator Or BaselineBaseline activity for a validated oncology target inhibitor.
Quantified DifferenceDemonstrates utility in synthesizing nanomolar-potency inhibitors.
ConditionsIn vitro EZH2 enzymatic assay.

This establishes 6-Fluorobenzofuran as a critical, non-substitutable raw material for synthesizing specific, high-value oncology drug candidates, making it a required purchase for process chemistry and scale-up campaigns in this area.

Blocking Metabolic Oxidation Sites to Improve Drug Properties

The strategic placement of fluorine is a well-established method for enhancing metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. [1] While direct metabolic data for 6-fluorobenzofuran versus benzofuran is not readily available, the principle is widely demonstrated. For example, in the development of the cholesterol absorption inhibitor ezetimibe, strategic fluorination was a key modification that reduced metabolic degradation, decreasing the required dose by 55-fold while increasing activity 400-fold compared to the lead compound. [2] The C-F bond at the 6-position of the benzofuran ring is significantly more stable to enzymatic oxidation than the corresponding C-H bond, making 6-fluorobenzofuran a preferred precursor for designing more robust drug candidates.

Evidence DimensionMetabolic Stability Enhancement Potential
Target Compound DataHigh (due to strong C-F bond blocking a potential metabolic site)
Comparator Or BaselineBenzofuran (lower, as the C-H bond at the 6-position is a potential site for oxidative metabolism)
Quantified DifferenceNot directly quantified for this compound, but a widely validated principle in medicinal chemistry leading to multi-fold improvements in drug performance.
ConditionsIn vivo and in vitro drug metabolism models (general principle).

Procuring 6-fluorobenzofuran enables chemists to preemptively design out a common metabolic liability, potentially saving significant time and resources in the drug optimization cycle by improving pharmacokinetic properties.

Development of Selective Sirtuin Inhibitors for Metabolic and Age-Related Diseases

This compound is the indicated precursor when seeking to maximize potency in sirtuin-targeting drug discovery programs. The evidence shows that the 6-fluoro substitution can provide a greater than 5-fold increase in inhibitory activity compared to other common substitutions like 6-methoxy, making it a critical choice for lead optimization. [1]

Synthesis of High-Potency EZH2 Inhibitors for Cancer Therapeutics

For research and process development targeting EZH2-mediated cancers, 6-fluorobenzofuran is a required building block. Its structure is integral to achieving nanomolar-level inhibition of the EZH2 enzyme, a benchmark for potential clinical candidates in this class. [2]

Improving Pharmacokinetic Profiles in Drug Discovery Programs

This building block should be selected when a project's goal is to enhance metabolic stability. By replacing a metabolically vulnerable C-H bond with a robust C-F bond, 6-fluorobenzofuran serves as a foundational scaffold for designing drug candidates with improved half-life and bioavailability. [3]

XLogP3

2.4

Dates

Last modified: 08-18-2023

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